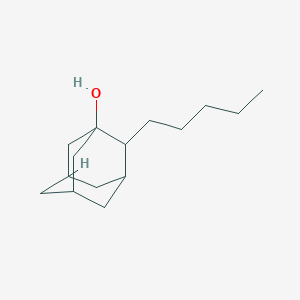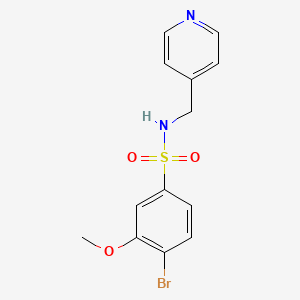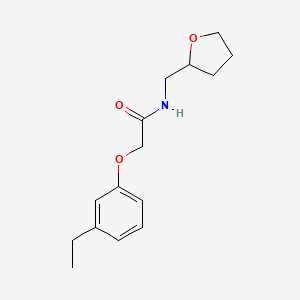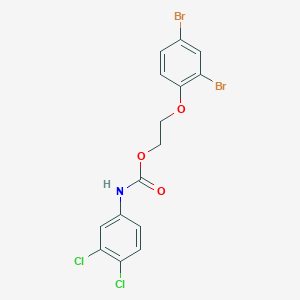![molecular formula C17H16BrClO4 B5204903 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as BCPM and is widely used in scientific research. This compound has gained much attention in recent years due to its potential therapeutic applications.
作用機序
The mechanism of action of BCPM is not fully understood. However, it has been suggested that BCPM exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. BCPM has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. It has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense. BCPM has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BCPM has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. BCPM has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. BCPM has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit tumor growth in animal models.
実験室実験の利点と制限
BCPM has several advantages for lab experiments. It is easy to synthesize and has high purity and reproducibility. BCPM has been extensively studied, and its effects have been well characterized. However, BCPM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. BCPM is also a relatively new compound, and its long-term effects are not well understood.
将来の方向性
There are several future directions for the study of BCPM. One area of research is the development of new synthetic methods to improve the yield, purity, and reproducibility of BCPM. Another area of research is the investigation of the mechanism of action of BCPM. More studies are needed to fully understand how BCPM modulates various signaling pathways. BCPM has also shown potential for the treatment of neurodegenerative diseases, and more research is needed to explore this potential. Finally, the development of new formulations and delivery methods for BCPM could improve its solubility and bioavailability, making it more useful for therapeutic applications.
Conclusion:
In conclusion, BCPM is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. BCPM has several advantages for lab experiments, including easy synthesis and well-characterized effects. However, BCPM also has some limitations, including poor solubility in water and a lack of long-term safety data. There are several future directions for the study of BCPM, including the development of new synthetic methods, investigation of the mechanism of action, and exploration of its potential for treating neurodegenerative diseases.
合成法
The synthesis of BCPM can be achieved by several methods. One of the most commonly used methods is the reaction of 4-bromo-2-chlorophenol with 3-chloropropyl-3-methoxybenzene in the presence of sodium hydride. The resulting intermediate is then reacted with benzaldehyde to yield BCPM. This method has been optimized to achieve high yields, purity, and reproducibility.
科学的研究の応用
BCPM has been extensively used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. BCPM has been found to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BCPM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(18)10-14(15)19/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGCCIPBMDEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)


![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)

![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
